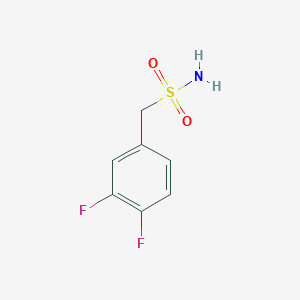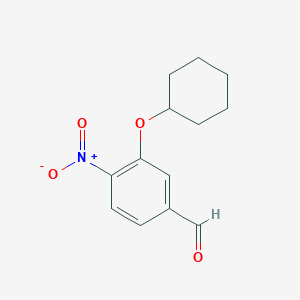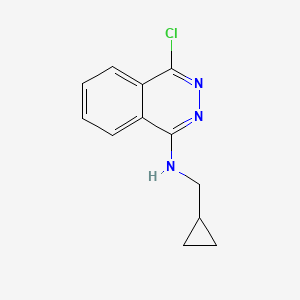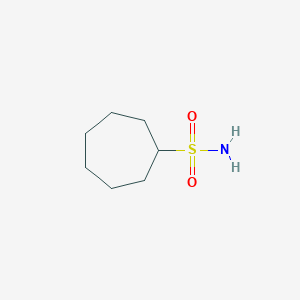
Cycloheptanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloheptanesulfonamide is an organic compound with the molecular formula C7H15NO2S It is characterized by a seven-membered cycloheptane ring bonded to a sulfonamide group
作用机制
Target of Action
Cycloheptanesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . Therefore, the primary target of this compound is likely to be the enzymes involved in the synthesis of folic acid.
Mode of Action
Sulfonamides, including this compound, inhibit the synthesis of folic acid by competing with PABA for the active site of the enzyme involved in the process . By binding to the enzyme, they prevent PABA from participating in the reaction, thereby halting the production of folic acid. This results in the inhibition of bacterial growth, as folic acid is crucial for DNA synthesis and cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids. The downstream effect of this inhibition is the disruption of DNA synthesis and cell division, leading to the cessation of bacterial growth .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, would involve absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties would impact the bioavailability of this compound, determining its therapeutic effectiveness.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA synthesis and cell division in bacteria, effectively halting their proliferation . This antibacterial action makes this compound potentially useful in the treatment of bacterial infections.
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These may include pH levels, temperature, and the presence of other substances that could interact with the compound. For instance, certain substances could potentially interfere with the absorption of the compound, affecting its bioavailability and efficacy . Additionally, the compound’s stability could be affected by storage conditions, such as temperature and humidity .
准备方法
Synthetic Routes and Reaction Conditions: Cycloheptanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with sulfonamide under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the sulfonamide.
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the cyclization of a suitable precursor, followed by sulfonation. The reaction conditions are carefully controlled to optimize yield and purity, often involving catalysts and specific temperature and pressure conditions.
化学反应分析
Types of Reactions: Cycloheptanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
科学研究应用
Cycloheptanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
相似化合物的比较
Cycloheptanesulfonamide can be compared with other sulfonamide compounds, such as:
Cyclohexanesulfonamide: Similar structure but with a six-membered ring, leading to different chemical and physical properties.
Cyclooctanesulfonamide: Contains an eight-membered ring, which affects its reactivity and applications.
Benzene sulfonamide: Aromatic sulfonamide with different electronic properties and reactivity.
This compound is unique due to its seven-membered ring, which imparts distinct steric and electronic characteristics, making it valuable for specific synthetic and research applications.
属性
IUPAC Name |
cycloheptanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJJFGYKPOEVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
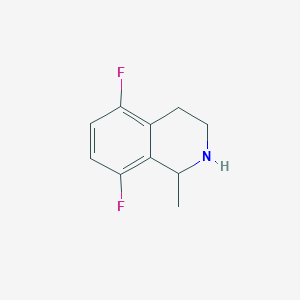
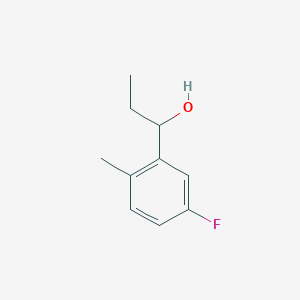
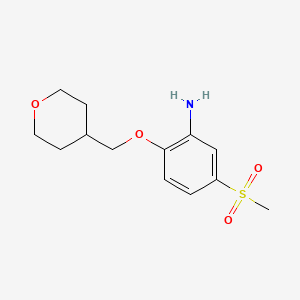
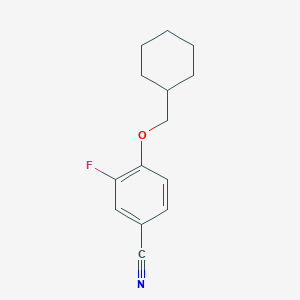
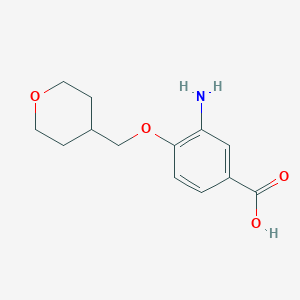
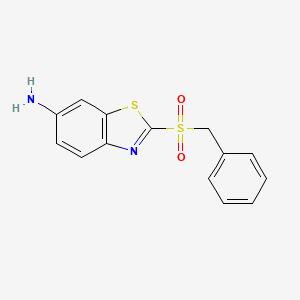

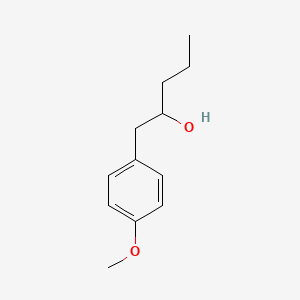
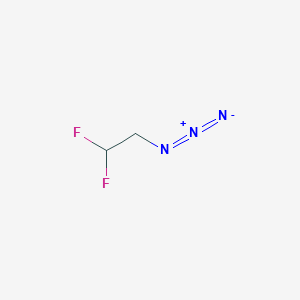
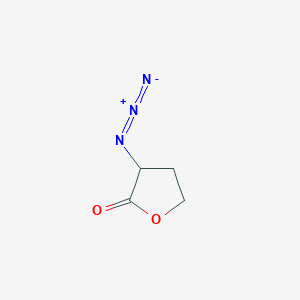
![1-[(4-Bromophenyl)carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7870706.png)
